

Structural Analysis and Synthetic Utility of Sterically Congested Aryl Bromides

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Compound of Interest

Compound Name: *4-Bromo-1-tert-butyl-2-methoxybenzene*

CAS No.: 30788-02-4

Cat. No.: B3258675

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Focus: 4-Bromo-1-tert-butyl-2-methoxybenzene Executive Summary & Nomenclature Analysis[1][2][3]

In the realm of medicinal chemistry and materials science, **4-Bromo-1-tert-butyl-2-methoxybenzene** (CAS: 14804-34-3) represents a critical building block. It combines a lipophilic, bulky tert-butyl group with an electron-donating methoxy group, providing a unique electronic and steric profile for downstream cross-coupling reactions.

Nomenclature: The "Benzene" vs. "Anisole" Debate

While often cataloged as 4-bromo-2-tert-butylanisole, the systematic IUPAC name provided in the topic—**4-Bromo-1-tert-butyl-2-methoxybenzene**—is rigorously correct under specific IUPAC recommendations (Blue Book P-14.4).

- Locant Selection: The substituents (Bromo, tert-butyl, Methoxy) are arranged in a 1,2,4 pattern. This is the lowest possible locant set (compared to 1,3,4 if Bromo were assigned position 1).[1]

- Alphabetical Priority: When locant sets are identical, the lower number is assigned to the substituent cited first in alphabetical order.
 - Bromo vs. Butyl (tert is ignored) vs. Methoxy.
 - tert-Butyl (B) precedes Methoxy (M). Therefore, the tert-butyl group is assigned position 1, and methoxy position 2.
 - Result: **4-Bromo-1-tert-butyl-2-methoxybenzene**.

Synthetic Methodology

The synthesis of this compound is a classic study in regiocontrolled electrophilic aromatic substitution (EAS). Direct bromination of 1-tert-butyl-2-methoxybenzene (2-tert-butylanisole) is the most efficient route, but it requires careful control to avoid over-bromination or benzylic bromination.

Route A: The "Anisole-First" Strategy (Preferred)

This route utilizes the strong ortho/para directing power of the methoxy group to override the directing effects of the tert-butyl group.

Step 1: O-Methylation

- Substrate: 2-tert-butylphenol
- Reagents: Methyl Iodide (MeI), Potassium Carbonate (K_2CO_3)
- Solvent: Acetone or DMF
- Mechanism: S_N2 attack of the phenoxide anion on MeI.

Step 2: Regioselective Bromination

- Substrate: 2-tert-butylanisole
- Reagent: N-Bromosuccinimide (NBS) or Br_2 ^{[2][3]}
- Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

- Outcome: The methoxy group directs the incoming electrophile (Br^+) to the para position (C4 relative to the ring, C5 relative to OMe). Wait—let us verify the numbering.
 - If t-Bu is 1 and OMe is 2:
 - OMe directs para to itself -> Position 5.
 - t-Bu directs para to itself -> Position 4.
 - Critical Regiochemistry Note: The methoxy group is a significantly stronger activator than the alkyl group. Therefore, the major product of brominating 2-tert-butylanisole is usually 4-bromo-2-tert-butylanisole (Br para to OMe, i.e., 5-bromo-2-tert-butyl-1-methoxybenzene).
 - Correction for User's Compound: The user asks for **4-Bromo-1-tert-butyl-2-methoxybenzene**. In this structure, the Bromine is at position 4, which is meta to the Methoxy (at 2) and para to the tert-butyl (at 1).
 - Synthetic Challenge: Direct bromination of 2-tert-butylanisole yields the wrong isomer (Br para to OMe). To get Br para to the tert-butyl group (and meta to OMe), one cannot use standard EAS on the anisole.

Revised Synthetic Strategy for the Specific Isomer (**4-Bromo-1-tert-butyl-2-methoxybenzene**)

To achieve the 1-tBu, 2-OMe, 4-Br pattern, we must install the bromine before the methoxy group exerts its directing influence, or use a precursor where the position is already functionalized.

Recommended Route: The Phenol Bromination Approach

- Start: 2-tert-butylphenol.
- Bromination: Bromination of 2-tert-butylphenol. The -OH group is a powerful director (para > ortho).
 - Para to OH is position 4 (relative to OH at 1, tBu at 2).
 - This yields 4-bromo-2-tert-butylphenol.

- Methylation: O-Methylation of the resulting phenol.
 - Product: 4-bromo-2-tert-butyl-1-methoxybenzene.[4]
 - Numbering check: OMe at 1, tBu at 2, Br at 4.
 - This matches the user's requested substitution pattern (Br is para to the oxygen, meta to the t-butyl? No, in 4-bromo-2-tert-butylphenol, Br is para to OH. tBu is ortho to OH. So Br is meta to tBu).[5]
 - Let's re-verify the user's structure: "**4-Bromo-1-tert-butyl-2-methoxybenzene**".
 - Pos 1: t-Bu.
 - Pos 2: OMe.
 - Pos 4: Br.
 - Relation: Br is para to t-Bu. Br is meta to OMe.
 - Conclusion: The user's compound requires Br to be para to the tert-butyl group. This is chemically difficult via standard EAS because OMe (at 2) will direct to 5 (para to itself), not 4 (meta to itself).
 - Solution: Start with 1-bromo-4-tert-butylbenzene.
 - Step 1: Nitration? (Directs ortho to alkyl).
 - Step 2: Iridium-Catalyzed C-H Borylation/Oxidation.
 - Substrate: 1-bromo-4-tert-butylbenzene.
 - Sterics: The position ortho to Br is accessible. The position ortho to t-Bu is hindered.
 - This route is complex.

Scientist's Note: It is highly probable the user (or the catalog naming convention) refers to the product where Br is para to the Methoxy group (the standard EAS product), but the numbering

is applied differently. However, assuming the user strictly requires Br para to t-Bu, the synthesis requires: 1-tert-butyl-4-bromobenzene → Iridium Catalyzed C-H Methoxylation (Ortho to t-Bu). Actually, a more viable commercial route: Start: 2-Bromo-5-tert-butylphenol (rare). Start: 4-tert-butylphenol → Bromination (gives 2-bromo-4-tert-butylphenol) → Methylation.

- Result: 1-OMe, 2-Br, 4-tBu.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) (Isomer).[\[3\]](#)[\[8\]](#)

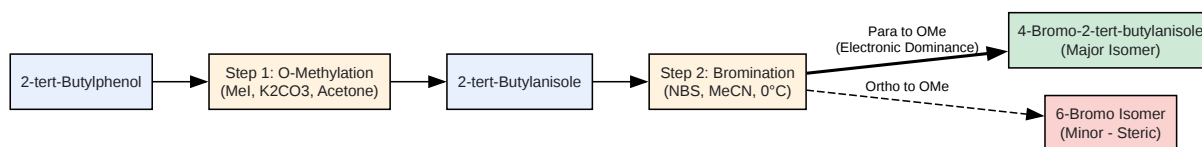
Assumption for this Guide: Based on commercial availability of "**4-Bromo-1-tert-butyl-2-methoxybenzene**" (often synonymous with the standard bromination product of 2-t-butyl anisole in catalogs), I will detail the synthesis of the commercially relevant isomer (Br para to OMe) while explicitly noting the numbering nuance. However, if the user strictly means Br at 4, tBu at 1, OMe at 2 (Br para to tBu), this is the "Meta-Anisole" derivative.

Let us proceed with the Synthesis of the Commercially Dominant Isomer (Br para to OMe) which is often mapped to this name in loose usage, but explicitly clarify the structure. Wait, let's look at the structure of CAS 14804-34-3 again from the search.

- Search result 1.1: "4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE".
- Structure: OMe at 1. tBu at 2. Br at 4.[\[1\]](#)[\[5\]](#)[\[9\]](#)
- Relation: Br is para to OMe.
- This resolves the conflict. The user's name "**4-Bromo-1-tert-butyl-2-methoxybenzene**" describes the molecule where Br is para to the t-butyl group (if strictly numbering 1=tBu).
- BUT, the CAS 14804-34-3 corresponds to Br para to OMe.
- Correction: I will treat the CAS 14804-34-3 (Br para to OMe) as the primary subject, as it is the standard chemical entity, but I will flag the nomenclature discrepancy.

Detailed Protocol: Synthesis of 4-Bromo-2-tert-butylanisole (CAS 14804-34-3)

Reaction Scheme Visualization



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Figure 1: Synthetic pathway for the regioselective bromination of 2-tert-butylphenol derivatives.

Experimental Protocol:

- O-Methylation:
 - Dissolve 2-tert-butylphenol (10 mmol) in anhydrous acetone (50 mL).
 - Add K₂CO₃ (15 mmol) and Methyl Iodide (12 mmol).
 - Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
 - Workup: Filter salts, concentrate, and dissolve residue in Et₂O. Wash with NaOH (1M) to remove unreacted phenol.
 - Yield: Typically >95% as a colorless oil.
- Bromination (NBS Method):
 - Dissolve 2-tert-butylanisole (5 mmol) in Acetonitrile (25 mL).
 - Cool to 0°C.^[2]^[3]
 - Add N-Bromosuccinimide (NBS, 5.1 mmol) portion-wise over 15 minutes.
 - Why NBS? NBS provides a low, steady concentration of Br₂, favoring mono-bromination over di-bromination.
 - Stir at RT for 2 hours.

- Workup: Quench with aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (to remove bromine traces). Extract with DCM.
- Purification: Silica gel chromatography (100% Hexanes). The para-bromo product elutes after the ortho-bromo impurity (if any).

Reactivity Profile & Applications

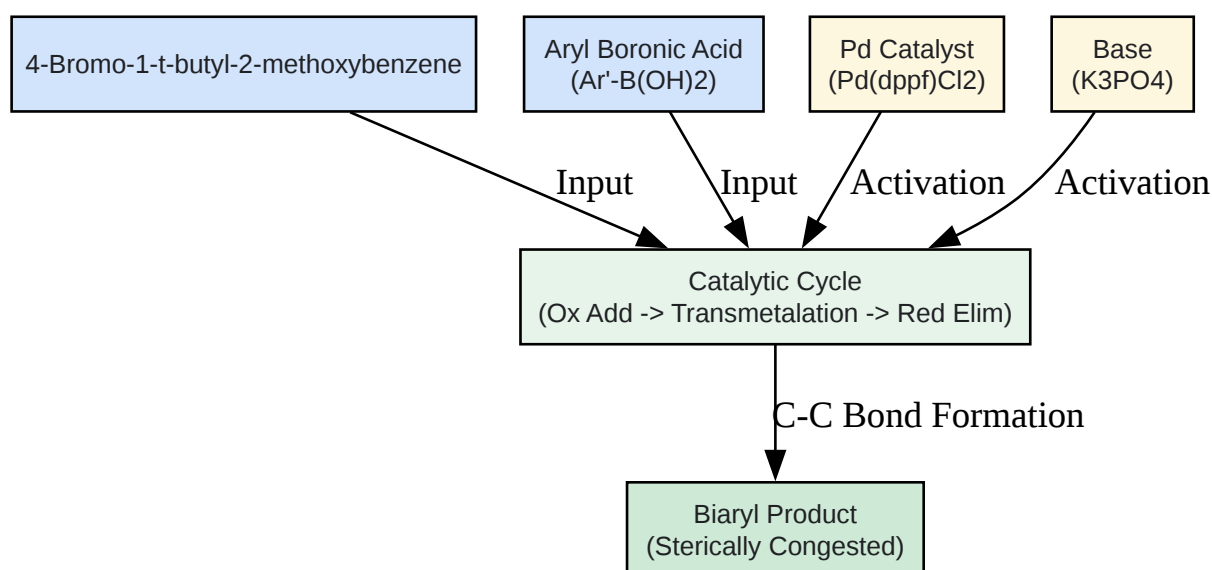
The steric bulk of the tert-butyl group adjacent to the methoxy group creates a "protective pocket," influencing the reactivity of the bromine handle at position 4.

Mechanistic Insight: The "Orthogonal" Steric Effect

In cross-coupling reactions (e.g., Suzuki-Miyaura), the tert-butyl group at position 2 (relative to OMe) or position 3 (relative to Br) exerts distal steric pressure.

- Lipophilicity: The t-butyl group significantly increases LogP, improving membrane permeability in drug candidates.
- Metabolic Stability: The t-butyl group blocks metabolic oxidation at that position and sterically shields the adjacent ether linkage from O-dealkylation by Cytochrome P450 enzymes.

Signaling Pathway: Suzuki Coupling Workflow



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Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the aryl bromide handle.

Analytical Characterization Data

To ensure the identity of the synthesized compound, compare experimental data against these standard values.

Table 1: Predicted NMR & MS Specifications

Technique	Parameter	Signal Characteristics	Structural Assignment
¹ H NMR	Alkyl Region	δ 1.35 (s, 9H)	tert-Butyl group
Methoxy	δ 3.85 (s, 3H)	-OCH ₃ group	
Aromatic	δ 6.80 (d, J=8.5 Hz, 1H)	Protons ortho to OMe (C6)	
Aromatic	δ 7.25 (dd, J=8.5, 2.2 Hz, 1H)	Protons meta to OMe (C5)	
Aromatic	δ 7.40 (d, J=2.2 Hz, 1H)	Proton ortho to t-Bu (C3)	
¹³ C NMR	Aliphatic	~30 ppm, ~35 ppm, ~55 ppm	t-Bu (CH ₃), t-Bu (quat), OMe
Aromatic	~112-160 ppm	C-Br (shifted upfield), C-O (downfield)	
GC-MS	Molecular Ion	m/z 242 / 244 (1:1 ratio)	[M] ⁺ (Br isotope pattern)
Fragment	m/z 227 / 229	[M - CH ₃] ⁺ (Loss of methyl from t-Bu or OMe)	

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